Ethyl 3-[[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoyl]amino]propanoate
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Overview
Description
Ethyl 3-[[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoyl]amino]propanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a cyclopropane moiety, and an ester functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoyl]amino]propanoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropane group, and the esterification process. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropane Group: This step often involves the use of cyclopropanecarbonyl chloride in the presence of a base to form the cyclopropane moiety.
Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, ammonia, varying temperatures and solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 3-[[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoyl]amino]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-[[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(piperidin-4-yl)propanoate
- 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
- 4-(Aminomethyl)piperidine
Uniqueness
Ethyl 3-[[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoyl]amino]propanoate is unique due to its combination of functional groups and structural features. The presence of the cyclopropane moiety and the ester functional group distinguishes it from other similar compounds, potentially offering different reactivity and biological activity profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 3-[[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-2-27-19(24)9-12-22-20(25)15-5-7-17(8-6-15)28-18-10-13-23(14-11-18)21(26)16-3-4-16/h5-8,16,18H,2-4,9-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMDHVMNSNWZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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